N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a pyrrole and pyrimidine ring. Key structural features include:
- Position 6: A carboxamide group linked to a furan-2-ylmethyl substituent.
- Positions 1 and 3: Methyl groups, which may enhance metabolic stability.
- Positions 2 and 4: Dioxo groups, critical for hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-20-16-13(17(24)21(2)18(20)25)10-14(22(16)7-5-8-26-3)15(23)19-11-12-6-4-9-27-12/h4,6,9-10H,5,7-8,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUSHWZIRAGUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 412.5 g/mol. It features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1021023-26-6 |
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to the pyrrolo[2,3-d]pyrimidine scaffold. For example, derivatives with similar structures have been shown to inhibit the main protease (Mpro) of SARS-CoV-2. In particular, compounds like F8-B22 exhibited an IC50 value of 1.55 µM against Mpro, indicating significant antiviral potency . Although specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Anticancer Activity
The biological activity of similar compounds has also been assessed in cancer models. For instance, research indicates that pyrimidine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways. The specific mechanisms often involve the inhibition of cell proliferation and promotion of programmed cell death through caspase activation and mitochondrial pathway engagement.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies involving various targets. The presence of functional groups such as the furan ring may enhance binding affinity to specific enzymes involved in disease pathways. Inhibitory activity is often quantified using IC50 values in enzymatic assays.
Case Studies
- SARS-CoV-2 Main Protease Inhibition :
-
Anticancer Activity Assessment :
- Various studies have demonstrated that pyrimidine derivatives can inhibit tumor growth in xenograft models and induce apoptosis in cultured cancer cells.
- Mechanisms include modulation of the PI3K/Akt/mTOR pathway and enhancement of reactive oxygen species (ROS) production leading to cell death.
Comparison with Similar Compounds
Key Observations :
- Position 7 Substituents : The 3-methoxypropyl group in the target compound and ’s analog offers moderate lipophilicity, whereas cyclopentyl () and butyl () groups may enhance hydrophobic interactions .
- Synthetic Complexity : Palladium-catalyzed cross-coupling () and CDMT-mediated couplings () are common strategies, though the target compound’s synthesis route remains unspecified in the evidence .
Table 2: Substituent Effects on Properties and Bioactivity
Analysis :
- Linker Length : The 3-methoxypropyl chain balances flexibility and steric hindrance, unlike the shorter methyl (19a) or longer propyl (19c) linkers in , which could affect binding pocket accommodation .
- Biological Activity : While highlights antitumor activity for thiophene derivatives, the target compound’s furan and methoxypropyl groups may shift its selectivity toward other kinases or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
